molecular formula C13H17NOSi B14409550 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one CAS No. 83188-12-9

1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B14409550
CAS No.: 83188-12-9
M. Wt: 231.36 g/mol
InChI Key: YXDKNWLGQXCZER-UHFFFAOYSA-N
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Description

1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one typically involves the Fischer indole synthesis. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . The trimethylsilyl group can be introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by the introduction of the trimethylsilyl group using appropriate silylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The indole moiety is known to interact with biological targets, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Trimethylsilyl)phenyl]ethanone
  • 1-cyclohexyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Uniqueness

1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one is unique due to the presence of both the indole and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

83188-12-9

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

1-(4-trimethylsilylindol-1-yl)ethanone

InChI

InChI=1S/C13H17NOSi/c1-10(15)14-9-8-11-12(14)6-5-7-13(11)16(2,3)4/h5-9H,1-4H3

InChI Key

YXDKNWLGQXCZER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC=C2[Si](C)(C)C

Origin of Product

United States

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